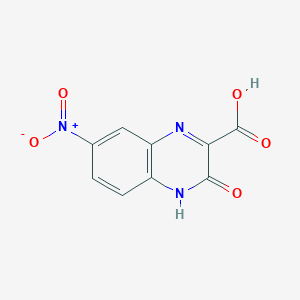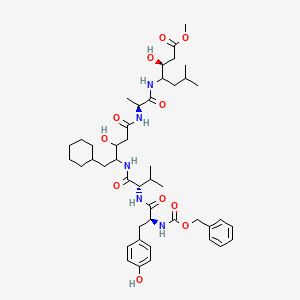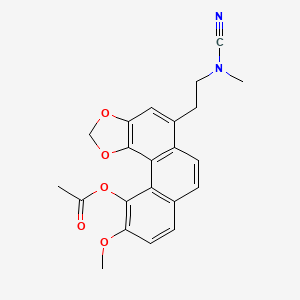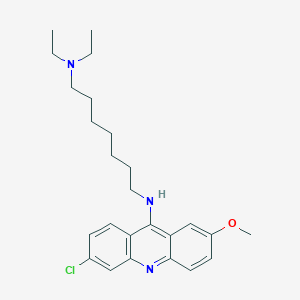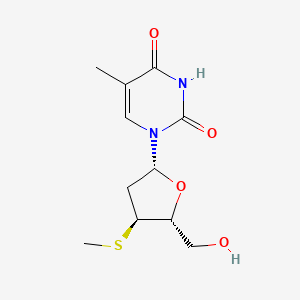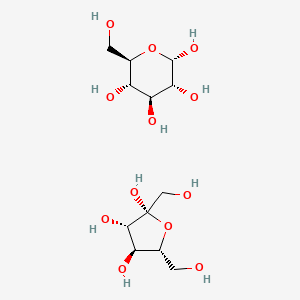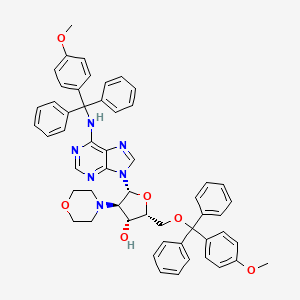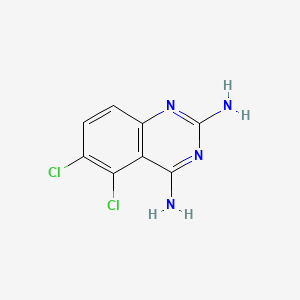
Diethanolammonium linoleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethanolammonium linoleate is an ionic compound and a room-temperature ionic liquid. It is known for its use as an environmentally friendly surfactant and corrosion inhibitor . This compound is derived from linoleic acid, a polyunsaturated omega-6 fatty acid, and diethanolamine, an organic compound with two hydroxyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethanolammonium linoleate can be synthesized through the neutralization reaction between linoleic acid and diethanolamine. The reaction typically involves mixing equimolar amounts of linoleic acid and diethanolamine in a solvent such as ethanol or methanol. The mixture is then heated to around 60-70°C and stirred until the reaction is complete, forming this compound and water as a byproduct .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as filtration and distillation to remove any unreacted starting materials and byproducts .
Analyse Chemischer Reaktionen
Types of Reactions: Diethanolammonium linoleate can undergo various chemical reactions, including:
Oxidation: The linoleate moiety can be oxidized to form hydroperoxides and other oxidation products.
Reduction: The compound can be reduced under specific conditions to yield saturated derivatives.
Substitution: The hydroxyl groups in diethanolamine can participate in substitution reactions with other reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acid derivatives.
Substitution: Ester or ether derivatives depending on the substituent.
Wissenschaftliche Forschungsanwendungen
Diethanolammonium linoleate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Investigated for its potential as a biocompatible surfactant in biological systems.
Medicine: Explored for its use in drug delivery systems due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of diethanolammonium linoleate involves its ability to reduce surface tension and form micelles. This property makes it effective as a surfactant and emulsifier. The linoleate moiety can interact with lipid membranes, potentially altering their properties and affecting cellular processes. Additionally, the compound’s ionic nature allows it to interact with charged surfaces, providing corrosion inhibition .
Vergleich Mit ähnlichen Verbindungen
Diethanolammonium oleate: Similar in structure but derived from oleic acid.
Diethanolammonium palmitate: Derived from palmitic acid, a saturated fatty acid.
Diethanolammonium stearate: Derived from stearic acid, another saturated fatty acid.
Uniqueness: Diethanolammonium linoleate is unique due to its polyunsaturated linoleate moiety, which imparts different physical and chemical properties compared to its saturated counterparts. This makes it particularly useful in applications requiring lower melting points and higher reactivity .
Eigenschaften
CAS-Nummer |
59231-42-4 |
|---|---|
Molekularformel |
C22H43NO4 |
Molekulargewicht |
385.6 g/mol |
IUPAC-Name |
2-(2-hydroxyethylamino)ethanol;(9Z,12Z)-octadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-3-1-5-2-4-7/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);5-7H,1-4H2/b7-6-,10-9-; |
InChI-Schlüssel |
NDCLVTJDWUOUEE-NBTZWHCOSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.C(CO)NCCO |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O.C(CO)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


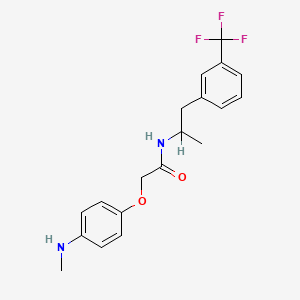
![6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194467.png)
![2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone](/img/structure/B15194493.png)

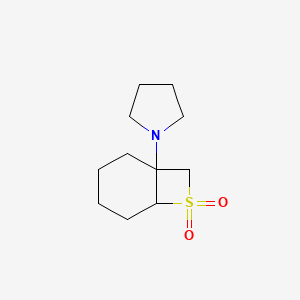
![6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid](/img/structure/B15194511.png)
